

TIS108: A Technical Guide to a Potent Strigolactone Biosynthesis Inhibitor

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Compound of Interest

Compound Name: TIS108

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Introduction

TIS108 is a triazole-type chemical inhibitor specifically designed to target and disrupt the biosynthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones.[1][2] SLs are crucial regulators of a wide array of plant developmental processes, including the suppression of shoot branching (tillering in grasses), regulation of root architecture, and leaf senescence.[1][3] They also play a pivotal role in rhizosphere signaling, mediating interactions with symbiotic arbuscular mycorrhizal fungi and acting as germination stimulants for parasitic weeds like *Striga* spp.[1][4]

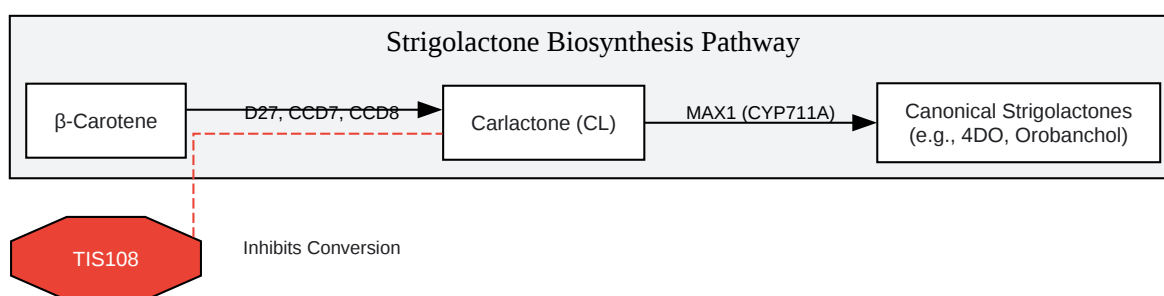
Developed as a more specific alternative to its predecessor TIS13, which exhibited side effects such as growth retardation, **TIS108** has emerged as an invaluable tool for researchers.[1][4] It allows for the chemical knockdown of SL production, enabling detailed studies of SL function in various plant species.[4][5] This guide provides an in-depth overview of **TIS108**, its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting a Key Biosynthetic Enzyme

TIS108 functions by inhibiting the activity of MAX1, a cytochrome P450 monooxygenase that acts as a key enzyme late in the SL biosynthesis pathway.[1][6] The biosynthesis of SLs begins with β -carotene and proceeds through a series of enzymatic steps to produce carlactone (CL),

the central precursor for all strigolactones.[1][7] The MAX1 enzyme is responsible for converting carlactone into subsequent canonical SLs, such as 4-deoxyorobanchol (4DO) and orobanchol.[6][8]

As a triazole derivative, **TIS108** is thought to bind to the heme iron of P450 enzymes like MAX1, thereby impeding their catalytic function.[1][6] By specifically inhibiting MAX1, **TIS108** effectively blocks the production of canonical SLs. This leads to an accumulation of SL precursors and a phenotype that mimics SL-deficient mutants, such as increased shoot branching.[1][5] A key indicator of **TIS108**'s effect is the significant reduction of 2'-epi-5-deoxystriazol (epi-5DS) in rice and the upregulation of early SL biosynthesis genes like MAX3 and MAX4 in Arabidopsis, likely due to a feedback mechanism triggered by SL deficiency.[2][5]



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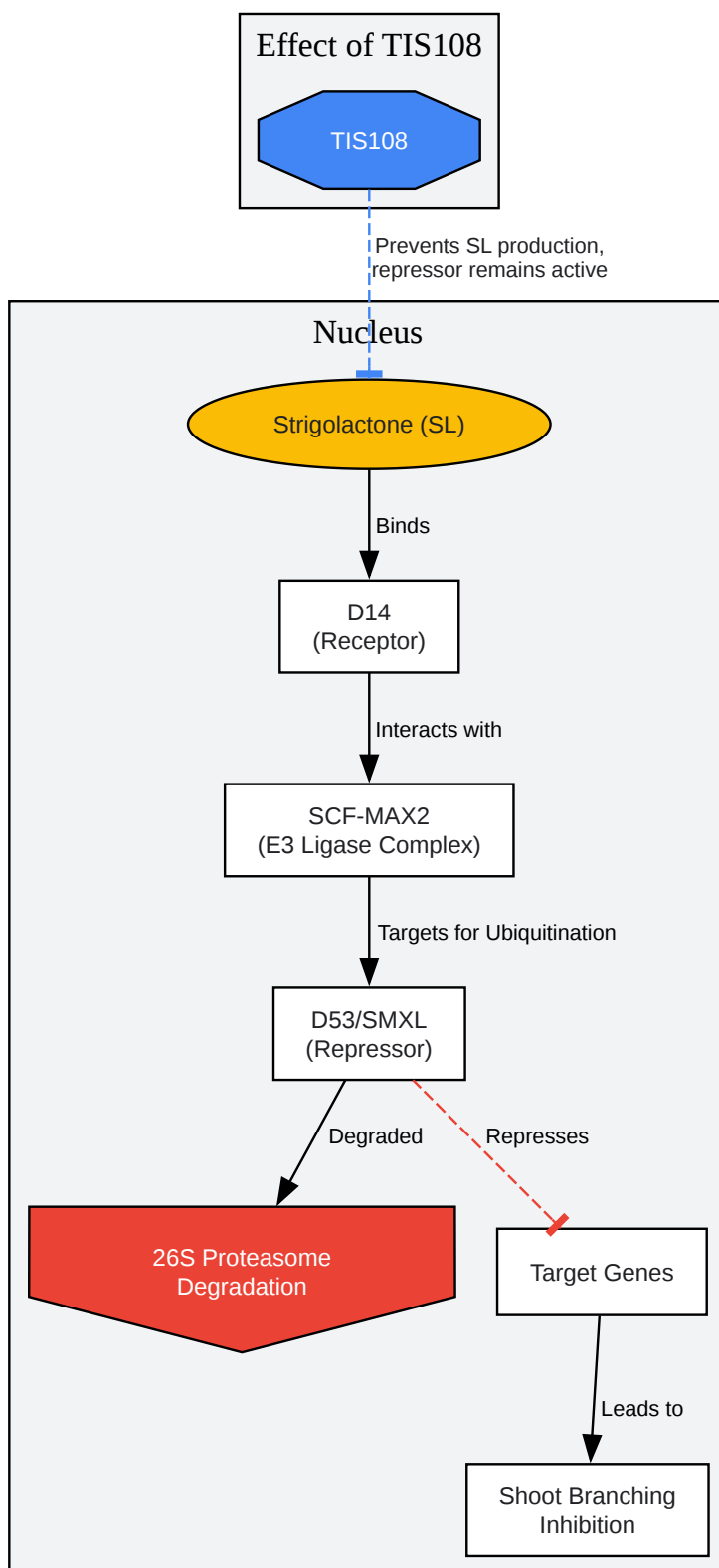
TIS108 inhibits the MAX1 enzyme, blocking carlactone's conversion.

The Strigolactone Signaling Pathway

To understand the phenotypic outcomes of **TIS108** application, it is essential to consider the SL signaling pathway. In the absence of SLs, transcriptional repressor proteins, such as D53 in rice or the SMXL family in Arabidopsis, are active and suppress downstream gene expression, which in turn allows for axillary bud growth.[3][9]

When SLs are present, they are perceived by the α/β hydrolase receptor D14.[3][7] The SL-D14 complex then interacts with an F-box protein (MAX2 in Arabidopsis, D3 in rice), which is part of an SCF E3 ubiquitin ligase complex.[7][10] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor proteins by the 26S proteasome.[3][11] The removal of these repressors allows for the expression of downstream target genes

that ultimately suppress shoot branching.[3] By depleting the pool of active SLs, **TIS108** prevents the degradation of these repressors, leading to the characteristic increased branching phenotype.



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SL signaling leads to repressor degradation and branching inhibition.

Quantitative Data on TIS108 Activity

The efficacy of **TIS108** has been quantified in several studies across different plant species. The data consistently demonstrate its potent and specific inhibitory effects on SL biosynthesis and related physiological processes.

Table 1: In Vitro Inhibition of Rice MAX1 Enzymes by **TIS108**

Target Enzyme	Substrate Conversion	IC ₅₀ (μM)	Citation
OsMAX1-900	Carlactone (CL) to Carlactonoic Acid (CLA)	0.15	[6]
OsMAX1-900	Carlactonoic Acid (CLA) to 4-deoxyorobanchol (4DO)	0.15	[6]

| OsMAX1-1400 | 4-deoxyorobanchol (4DO) to Orobanchol | 0.02 [[6] |

Table 2: Effect of **TIS108** on Endogenous Strigolactone Levels in Rice

Treatment	Tissue/Exudate	epi-5DS Level (pg/g FW or pg/plant)	% Reduction vs. Control	Citation
Control	Roots	~12	-	[4]
10 nM TIS108	Roots	~6	50%	[4]
100 nM TIS108	Roots	~2	83%	[4]
Control	Root Exudates	~150	-	[4]
10 nM TIS108	Root Exudates	~75	50%	[4]

| 100 nM **TIS108** | Root Exudates | ~25 | 83% [[4] |

Table 3: Phenotypic Effects of **TIS108** on *Arabidopsis thaliana*

Treatment	Parameter	Observation	Citation
1-3 μM TIS108	Number of Branches	Dose-dependent increase	[1]
3 μM TIS108	Root Hair Elongation	Suppressed	[1]

| 3 μM **TIS108** + 5 μM GR24 | Branching & Root Hair | Phenotype rescued to wild-type |[1][5] |

Table 4: Effect of **TIS108** on Striga Infestation in Rice

TIS108 Treatment (in soil)	Number of Emerged Striga Plants	% Reduction vs. Control	Citation
0 μM (Control)	~14	-	[12]
10 μM	~8	43%	[12]
20 μM	~4	71%	[12]

| 40 μM | ~2 | 86% |[12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize **TIS108**.

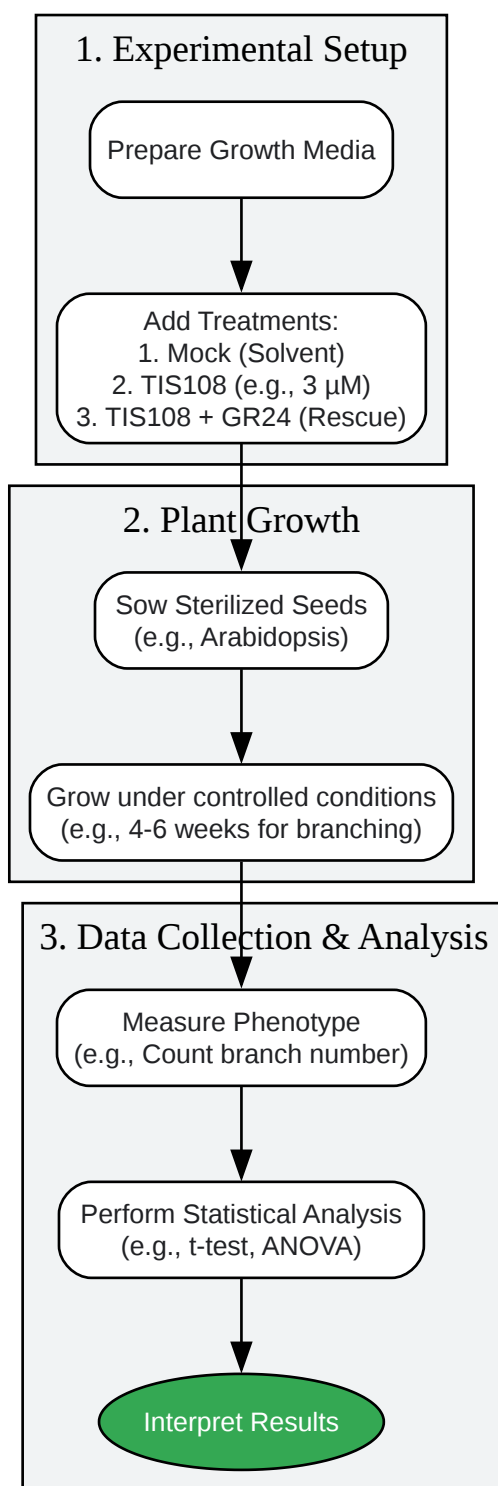
Plant Growth and Chemical Treatment

- Species: *Arabidopsis thaliana* (Col-0 ecotype) or *Oryza sativa* (rice).
- Growth Conditions: Plants are typically grown hydroponically or on solid agar medium (e.g., Murashige and Skoog) under controlled long-day conditions (16h light / 8h dark) at 22-25°C. [1][4]

- **TIS108 Application:** **TIS108** is dissolved in a solvent like acetone or DMSO to create a stock solution. This stock is then diluted into the growth medium to achieve final concentrations, typically ranging from 10 nM to 10 μ M.[\[4\]](#)[\[12\]](#)
- **Control and Rescue:** A mock treatment (solvent only) is used as a negative control. For rescue experiments, the synthetic SL analog GR24 (typically 1-5 μ M) is co-applied with **TIS108** to confirm that the observed phenotypes are due to SL deficiency.[\[1\]](#)[\[5\]](#)

Phenotypic Analysis of Shoot Branching and Root Hairs

- **Shoot Branching:** For Arabidopsis, plants are grown for 4-6 weeks. The number of primary rosette branches longer than 5 mm is counted for each plant. Statistical analysis (e.g., t-tests) is performed to compare treatments.[\[1\]](#)[\[13\]](#)
- **Root Hair Elongation:** Seedlings are grown vertically on agar plates for 5-7 days. The root hair length in a specific region of the primary root (e.g., 1 cm from the tip) is measured using a microscope equipped with an eyepiece micrometer or imaging software.[\[1\]](#)[\[13\]](#)



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Workflow for analyzing **TIS108**'s effect on plant phenotype.

Quantification of Endogenous Strigolactones by LC-MS/MS

- **Sample Collection:** Root tissues and/or root exudates (from hydroponic culture medium) are collected and immediately frozen in liquid nitrogen.[\[4\]](#)
- **Extraction:** Samples are homogenized and extracted with an organic solvent (e.g., acetone or ethyl acetate), often containing a deuterated internal standard for accurate quantification.
- **Purification:** The crude extract is purified using solid-phase extraction (SPE) cartridges (e.g., silica gel or C18) to remove interfering compounds.
- **LC-MS/MS Analysis:** The purified samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify target SLs like epi-5DS based on their unique parent and daughter ion transitions.[\[4\]](#)

Striga Seed Germination Assay

- **Seed Conditioning:** *Striga hermonthica* seeds are surface-sterilized and pre-conditioned on moist glass fiber filter paper in the dark for 10-14 days to become responsive to germination stimulants.
- **Treatment Application:** Root exudates collected from rice plants grown with or without **TIS108** are applied to the conditioned *Striga* seeds. A positive control (GR24) and a negative control (distilled water) are included.[\[4\]](#)
- **Incubation and Counting:** The treated seeds are incubated in the dark at 30°C for 24-48 hours. Germinated seeds (identified by radicle protrusion) are counted under a dissecting microscope.[\[4\]](#)
- **Data Analysis:** Germination rates are calculated as a percentage of the total viable seeds. The reduced germination-stimulating activity in exudates from **TIS108**-treated plants indicates inhibition of SL biosynthesis.[\[4\]](#)

Conclusion

TIS108 is a highly effective and specific inhibitor of strigolactone biosynthesis, targeting the cytochrome P450 enzyme MAX1.[1][6] Its application in plants like Arabidopsis and rice induces classic SL-deficient phenotypes, including increased shoot branching and reduced root hair elongation, which can be rescued by the co-application of a synthetic strigolactone.[5] Quantitative analyses confirm its ability to drastically reduce endogenous SL levels in a dose-dependent manner.[4] These characteristics make **TIS108** an essential chemical probe for dissecting the complex roles of strigolactones in plant development and environmental interactions. Furthermore, its ability to reduce the germination of parasitic weeds highlights its potential for developing novel agricultural solutions to mitigate crop losses.[4][12]

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